Product packaging for SR3335(Cat. No.:CAS No. 293753-05-6)

SR3335

Cat. No.: B1682619
CAS No.: 293753-05-6
M. Wt: 405.3 g/mol
InChI Key: LZWUNZRMANFRAO-UHFFFAOYSA-N
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Description

Overview of Nuclear Receptors and Orphan Receptors

Nuclear receptors (NRs) constitute a large superfamily of ligand-regulated transcription factors found in eukaryotes. nih.govresearchgate.net They play critical roles in regulating gene expression in response to lipophilic molecules, influencing a wide array of physiological phenomena including metabolism, development, and immunity. nih.govresearchgate.netnih.govindigobiosciences.com NRs typically possess a conserved domain structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govresearchgate.net

Within the nuclear receptor superfamily exists a subfamily known as "orphan receptors." nih.govresearchgate.netnih.govindigobiosciences.com These receptors were initially identified based on their structural homology to known nuclear receptors, but their endogenous ligands were unknown at the time of their discovery. nih.govresearchgate.netnih.govindigobiosciences.comdoi.org The process of identifying ligands for orphan receptors is sometimes referred to as "reverse endocrinology." indigobiosciences.comdoi.org

The Retinoic Acid Receptor-Related Orphan Receptor (ROR) Subfamily

The retinoic acid receptor-related orphan receptors (RORs) form a distinct subfamily within the nuclear receptor superfamily. nih.govwikipedia.orgmedchemexpress.comrsc.orgtargetmol.com They are still considered "orphan" receptors because the definitive identification of their endogenous physiological ligands has been a subject of controversy. nih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netrsc.org However, evidence suggests that RORs can bind to and be modulated by certain endogenous compounds, particularly oxysterols like cholesterol and its derivatives. wikipedia.orgrsc.orgnih.govresearchgate.netrsc.orgcdnsciencepub.comcaymanchem.comjst.go.jpcdnsciencepub.com Unlike most other nuclear receptors that bind to DNA as dimers, RORs typically bind as monomers to specific DNA sequences known as ROR response elements (ROREs). wikipedia.orgtargetmol.comcaymanchem.comnih.govphysiology.org

ROR Isoforms: RORα, RORβ, and RORγ

The ROR subfamily comprises three main members encoded by separate genes: RORα (NR1F1), RORβ (NR1F2), and RORγ (NR1F3). nih.govwikipedia.orgmedchemexpress.comtargetmol.comrsc.orgcaymanchem.comphysiology.org Each ROR gene can generate multiple isoforms through alternative promoter usage and splicing, which differ primarily in their amino termini. nih.govnih.govphysiology.org These isoforms exhibit distinct patterns of tissue expression and are involved in regulating different biological processes and target genes. nih.govrsc.orgnih.govphysiology.org

RORα: Widely expressed in various tissues, including the brain, liver, skeletal muscle, skin, lung, adipose tissue, kidney, and thymus. nih.govwikipedia.orgrsc.org

RORβ: Exhibits a more restricted expression pattern, primarily found in the brain, retina, and pineal gland. nih.govwikipedia.orgrsc.org

RORγ: Highly expressed in the thymus (where the isoform RORγt is particularly important), muscle, testis, pancreas, prostate, heart, and liver. wikipedia.orgrsc.org

Identification and Characterization of SR3335 as a Selective RORα Inverse Agonist

Rationale for Synthetic RORα Ligand Development

Despite the suggestion that endogenous lipids like oxysterols may modulate RORα activity, the lack of unequivocally confirmed high-affinity endogenous ligands presented a challenge in fully understanding RORα's physiological roles. nih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netrsc.org This spurred the development of synthetic ligands capable of selectively modulating RORα activity. rsc.orgnih.govresearchgate.netnih.govresearchgate.netcdnsciencepub.comnih.gov The identification of potent and selective synthetic ROR ligands is crucial for their use as chemical tools to dissect the specific functions of RORα in various biological contexts, both in vitro and in vivo. rsc.orgnih.govresearchgate.netnih.gov Such compounds also hold potential as starting points for the development of novel therapeutics targeting RORα-related diseases. rsc.orgnih.govresearchgate.netnih.govkaist.ac.krnih.govnih.gov

Initial Discovery and Nomenclature (ML-176)

This compound was identified through screening efforts aimed at discovering synthetic modulators of RORα. nih.govresearchgate.netnih.govresearchgate.net It is also known by the nomenclature ML-176. nih.govresearchgate.netnih.govcdnsciencepub.commedchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cnselleckchem.com The initial identification of this compound was based on its ability to inhibit the constitutive transcriptional activity of RORα in cell-based assays. researchgate.netnih.govmedchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cn

Research characterized this compound as a selective partial inverse agonist of RORα. nih.govresearchgate.netnih.govmedchemexpress.comcaymanchem.comsigmaaldrich.cnselleckchem.com It directly binds to the ligand-binding domain of RORα. nih.govresearchgate.netnih.govmedchemexpress.comcaymanchem.comselleckchem.com Binding studies using radiolabeled 25-hydroxycholesterol (B127956) demonstrated that unlabeled this compound competes for binding to the RORα LBD with a reported Ki value of 220 nM. medchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cnselleckchem.com In cell-based cotransfection assays utilizing a GAL4-RORα LBD construct and a luciferase reporter, this compound significantly inhibited the constitutive transactivation activity of RORα with an IC50 of 480 nM, confirming its partial inverse agonist activity. medchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cn

Crucially, this compound demonstrated selectivity for RORα. nih.govresearchgate.netnih.govcdnsciencepub.commedchemexpress.comcaymanchem.comsigmaaldrich.cn Studies showed that it had little to no effect on the activity of other nuclear receptors tested, including RORβ, RORγ, LXRα, and FXR, even at concentrations up to 10 µM. nih.govresearchgate.netmedchemexpress.comcaymanchem.comsigmaaldrich.cn This selectivity makes this compound a valuable chemical probe for specifically investigating RORα-mediated biological processes. nih.govresearchgate.netnih.gov

Detailed research findings regarding this compound's activity are summarized in the table below:

Assay TypeTargetThis compound ActivityValueReference
Radioligand Binding Assay (vs. [³H]25-hydroxycholesterol)RORα LBDCompetitive InhibitionKi = 220 nM medchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cnselleckchem.com
Cell-Based Cotransfection Assay (GAL4-RORα LBD)RORαPartial Inverse AgonistIC50 = 480 nM medchemexpress.comapexbt.comcaymanchem.comsigmaaldrich.cn
Cell-Based Cotransfection Assay (GAL4-RORγ LBD)RORγNo effectAt 10 µM medchemexpress.comcaymanchem.comsigmaaldrich.cn
Cell-Based Cotransfection Assay (GAL4-LXRα LBD)LXRαNo effectAt 10 µM medchemexpress.comcaymanchem.comsigmaaldrich.cn
Cell-Based Cotransfection AssayFXRNo effect nih.govresearchgate.netcaymanchem.com
HepG2 Cell AssayEndogenous RORα Target Genes (G6Pase, PEPCK)SuppressionAt 5 µM nih.govresearchgate.netmedchemexpress.comapexbt.comsigmaaldrich.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9F6NO3S2 B1682619 SR3335 CAS No. 293753-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWUNZRMANFRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368245
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293753-05-6
Record name N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Receptor Interaction of Sr3335

Mechanism of Action as a Partial Inverse Agonist of RORα

SR3335 operates as a partial inverse agonist of RORα, meaning it binds to the receptor and reduces its constitutive transcriptional activity. nih.govcdnsciencepub.commedchemexpress.comnih.govbertin-bioreagent.comselleckchem.comresearchgate.netnih.govresearchgate.netcaymanchem.comapexbt.comuni-freiburg.de This mechanism involves directly binding to the ligand-binding domain (LBD) of RORα. nih.govmedchemexpress.comnih.govbertin-bioreagent.comselleckchem.comresearchgate.netcaymanchem.comapexbt.com

Binding Affinity to RORα Ligand Binding Domain (Ki = 220 nM)

This compound demonstrates a specific binding affinity for the RORα LBD. In biochemical radioligand binding assays using [³H]25-hydroxycholesterol, this compound dose-dependently competes for binding to the RORα LBD. medchemexpress.comcaymanchem.com The dissociation constant (Ki) for this compound binding to RORα has been determined to be 220 nM. nih.govmedchemexpress.combertin-bioreagent.comselleckchem.comresearchgate.netcaymanchem.comapexbt.comtargetmol.com

Receptor Binding Affinity (Ki)
RORα LBD 220 nM

Inhibition of Constitutive Transactivation Activity of RORα (IC50 = 480 nM)

RORα exhibits constitutive transcriptional activity even in the absence of known endogenous ligands. nih.gov this compound acts to inhibit this basal activity. In cell-based assays, such as the chimeric receptor Gal4 DNA-binding domain-RORα LBD cotransfection assay, this compound significantly inhibits the constitutive transactivation activity of RORα. nih.govmedchemexpress.combertin-bioreagent.comresearchgate.netcaymanchem.comapexbt.com The half-maximal inhibitory concentration (IC50) for this effect is reported as 480 nM. nih.govmedchemexpress.combertin-bioreagent.comresearchgate.netcaymanchem.comapexbt.com

Activity IC50
Inhibition of RORα Constitutive Transactivation 480 nM

Lack of Activity at Other ROR Isoforms (RORβ, RORγ) and Nuclear Receptors (LXRα, FXR)

A key characteristic of this compound is its selectivity for RORα. Studies have shown that this compound does not effectively compete for binding to the RORγ LBD. nih.govcaymanchem.com Furthermore, in cell-based cotransfection assays, this compound has shown no significant effect on the activity of other ROR isoforms, specifically RORβ and RORγ. nih.govcdnsciencepub.commedchemexpress.combertin-bioreagent.comresearchgate.netcaymanchem.com Its selectivity extends to other nuclear receptors, with no observed activity on LXRα and FXR at concentrations up to 10 µM in cotransfection assays. nih.govmedchemexpress.combertin-bioreagent.comresearchgate.netcaymanchem.com While modest activity at LXRβ and PXR has been noted in some broad nuclear receptor panels, this activity is considered negligible compared to that of full agonists for these receptors. researchgate.net

Receptor Activity with this compound
RORα Partial Inverse Agonist
RORβ No effect
RORγ No effect
LXRα No effect
FXR No effect
LXRβ Modest activity (negligible compared to full agonist) researchgate.net
PXR Modest activity (negligible compared to full agonist) researchgate.net

Ligand-Induced Conformational Changes and Corepressor Recruitment

Ligand binding to nuclear receptors typically induces conformational changes in the ligand-binding domain, particularly affecting the position of helix 12 (H12). jst.go.jpgithub.io These changes influence the recruitment of coactivator or corepressor proteins, thereby modulating transcriptional activity. nih.govjst.go.jpgithub.io For inverse agonists like this compound, binding to the RORα LBD is understood to induce a conformational change that favors the dissociation of coactivator proteins and promotes the recruitment of corepressor proteins. nih.govnih.govjst.go.jp This shift in coregulator binding leads to the repression of RORα's transcriptional activity. nih.govnih.govjst.go.jp While specific detailed structural data on this compound-bound RORα and its effect on H12 dynamics and corepressor recruitment are not extensively detailed in the provided snippets beyond the general mechanism for inverse agonists, the functional outcome observed (inhibition of transactivation) is consistent with this mode of action. nih.govnih.gov

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted on scaffolds related to this compound to develop selective ROR modulators. This compound was identified through medicinal chemistry efforts focused on the T0901317 scaffold, which was initially identified as a dual LXRα agonist and RORα/γ inverse agonist. nih.govpsu.edunih.govmdpi.comcdnsciencepub.com SAR studies on this scaffold aimed to remove LXRα activity and develop isoform-selective ROR ligands. nih.govpsu.edunih.gov These efforts led to compounds like ML124, a dual RORα/γ inverse agonist devoid of LXRα activity, and subsequently to the identification of this compound as a selective RORα inverse agonist. nih.govresearchgate.netpsu.edunih.gov Modifications to the SR1001 scaffold, also related to T0901317, were explored to diminish RORα activity while maintaining selectivity over LXR, leading to the development of RORγ selective modulators as well as this compound as a RORα selective inverse agonist. psu.edunih.gov While the full extent of the SAR for this compound itself may not be comprehensively described in the immediate search results, its development stemmed from targeted modifications of related chemical scaffolds to achieve RORα selectivity and inverse agonist activity. nih.govpsu.edunih.gov

Effects of Sr3335 on Gene Expression and Signaling Pathways

Modulation of RORα Target Gene Expression

As a selective partial inverse agonist, SR3335 suppresses the constitutive activity of RORα researchgate.netmedchemexpress.commedchemexpress.com. This suppression impacts the expression of various genes that are regulated by RORα nih.govresearchgate.netnih.govmedchemexpress.com. Studies have demonstrated this effect in cell-based assays and in vivo models nih.govresearchgate.netnih.govmedchemexpress.com.

Suppression of Hepatic Gluconeogenic Genes

Glucose-6-phosphatase (G6Pase)

Data on G6Pase mRNA Expression in HepG2 Cells Treated with this compound (Representative Data from Research)

TreatmentG6Pase mRNA Expression (% of Control)
Vehicle100
This compound (5 µM)Significantly Suppressed*

*Based on graphical data indicating p<0.05 compared to vehicle nih.gov.

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK)

Data on PEPCK mRNA Expression in HepG2 Cells Treated with this compound (Representative Data from Research)

TreatmentPEPCK mRNA Expression (% of Control)
Vehicle100
This compound (5 µM)Significantly Suppressed*

*Based on graphical data indicating p<0.05 compared to vehicle nih.gov.

The suppression of both G6Pase and PEPCK mRNA expression by this compound suggests its ability to influence the rate of hepatic glucose production nih.govresearchgate.netnih.govmedchemexpress.comnih.govselleckchem.com.

Regulation of Uncoupling Protein 1 (UCP1) Expression

Uncoupling protein 1 (UCP1) is primarily expressed in brown and beige adipocytes and plays a key role in thermogenesis researchgate.netresearchgate.netnih.gov. Research indicates that this compound can influence UCP1 expression. Treatment with this compound, a RORα inverse agonist, has been shown to induce an increase in UCP1 protein in white adipose tissue (WAT) explants researchgate.net. This effect is consistent with the observation that RORα acts as an inhibitor of the thermogenic program in WAT, and its antagonism by this compound can counteract this inhibition researchgate.net. The transient effect of this compound on UCP1 expression aligns with the reported half-lives of UCP1 transcript and protein researchgate.net.

Data on UCP1 Protein Levels in WAT Explants Treated with this compound (Qualitative Finding)

TreatmentUCP1 Protein Level
VehicleBaseline
This compoundIncreased

Impact on Fibroblast Growth Factor 21 (FGF21) Expression

Fibroblast Growth Factor 21 (FGF21) is a hormone involved in regulating carbohydrate and lipid metabolism wikipedia.orgnih.gove-enm.orge-dmj.orgfrontiersin.org. While an RORα/γ agonist (SR1078) has been shown to stimulate FGF21 expression in the liver and in C2C12 myotubes researchgate.netfrontiersin.org, information specifically detailing the direct impact of the RORα inverse agonist this compound on FGF21 expression based on the provided search results is limited. One source mentions that SR1078 stimulated expression of FGF21 in the liver, contrasting with the actions of this compound on gluconeogenic genes researchgate.net. Another study found that FGF21 mRNA expression and secretion were significantly weaker in RORα-silenced cells frontiersin.org, suggesting RORα can positively influence FGF21 expression. However, a direct effect of this compound (an inverse agonist) on FGF21 expression is not explicitly detailed in the provided snippets.

Modulation of Circadian Clock Genes (e.g., Bmal1)

The Retinoic acid receptor-related orphan receptors (RORs), including RORα, are involved in regulating circadian rhythms jst.go.jpaacrjournals.orgresearchgate.net. The circadian clock involves transcriptional feedback loops where RORs and REV-ERBs competitively bind to ROR response elements to control the transcription rate of genes like BMAL1 aacrjournals.orgnih.gov. Specifically, RORs are involved in the positive loop, accelerating BMAL1 transcription aacrjournals.org. Pharmacological inhibition of RORα using an inverse agonist like this compound has been shown to mirror metabolic effects observed in staggerer mice, further supporting RORα's role in regulating lipid and glucose homeostasis, which are linked to circadian rhythms researchgate.net. While the search results confirm RORα's role in circadian regulation and mention BMAL1 as a key circadian gene regulated by RORs aacrjournals.orgresearchgate.netnih.gov, a direct, detailed description of how this compound specifically modulates Bmal1 expression is not explicitly provided within the search snippets. However, given this compound's action as a RORα inverse agonist and RORα's role in promoting BMAL1 transcription, it is plausible that this compound would suppress BMAL1 expression, consistent with the inverse agonist activity on RORα's transcriptional targets in the circadian pathway. One source mentions that pharmacological inhibition of RORα using an inverse agonist (this compound) attenuated and phase-shifted the rhythmic expression of core clock genes like Reverbα researchgate.net.

This compound is a synthetic chemical compound that functions as a selective inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). medchemexpress.comnih.govresearchgate.netnih.govapexbt.comglpbio.cnselleckchem.com It directly binds to RORα with a reported Ki of 220 nM. medchemexpress.comnih.govselleckchem.com Unlike some other ROR modulators, this compound has demonstrated selectivity for RORα over RORγ and LXRα in cell-based assays. medchemexpress.comnih.govnih.govsci-hub.se

This compound has been shown to influence the expression of various genes, particularly those regulated by RORα, and to impact key signaling pathways involved in inflammation and metabolism.

Effects on Cytokine and Chemokine Expression

This compound modulates the expression and secretion of several cytokines and chemokines, which are crucial mediators of immune and inflammatory responses.

This compound has been observed to decrease the secretion of the chemokines IL-8 (CXCL8) and MCP-1 (CCL2). Treatment of adipose tissue explants from diabetic patients with this compound led to a significant reduction in the secretion of both IL-8/CXCL8 and MCP-1/CCL2 into the conditioned medium. sci-hub.seresearchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs) stimulated with TNFα, pre-treatment with this compound inhibited the secretion of both IL-8/CXCL8 and MCP-1/CCL2 in a concentration-dependent manner. sci-hub.seresearchgate.net

Data illustrating the effect of this compound on chemokine secretion in TNFα-stimulated HUVECs:

TreatmentIL-8/CXCL8 Secretion (pM)MCP-1/CCL2 Secretion (pM)
Vehicle(Baseline levels)(Baseline levels)
TNFαIncreasedIncreased
TNFα + this compound (low)DecreasedDecreased
TNFα + this compound (high)Further DecreasedFurther Decreased

While the search results discuss the regulation of IL-9 production by factors such as IL-33 and TGF-β, and its involvement in Th2 and Th9 cells, there was no direct information found specifically detailing the effect of this compound on IL-9 production. nih.govnih.govfrontiersin.org

This compound has been shown to influence IL-17 production, particularly IL-17A. Studies have demonstrated that this compound dose-dependently suppressed IL-17A expression in mouse T helper 17 (Th17) cells in vitro. nih.gov This effect appeared specific to RORα and Th17 cells. nih.gov this compound also inhibited the expression of Il17a and Il17f genes. nih.gov Furthermore, this compound effectively inhibited the development of human Th17 cells and the expression of IL-17A in human memory Th17 cultures. nih.gov

Data on this compound inhibition of IL-17A in mouse Th17 cells:

Treatment% IL-17A+ Cells
Vehicle (DMSO)(Baseline %)
This compound (Low Dose)Decreased
This compound (High Dose)Further Decreased

Note: Specific quantitative data points for the table were not consistently available, but dose-dependent suppression was reported. nih.gov

In models of LPS-induced endotoxic shock, the absence of functional RORα in mice led to reduced susceptibility and selective decreases in the release of pro-inflammatory cytokines. frontiersin.org Treatment of mice with this compound, a selective RORα inverse agonist, also reduced the severity of LPS-induced endotoxemia. frontiersin.org This was associated with a concomitant decrease in pro-inflammatory cytokines and chemokines in the serum of RORα deficient mice. frontiersin.org Specifically, decreased levels of IL-1β and IL-6 were observed. frontiersin.org

Alteration of PD-L1 Expression in Melanoma

Research indicates that this compound can alter PD-L1 expression in melanoma cells. While RORα activation has been shown to stimulate antitumor T-cell cytotoxicity and is a negative regulator of PD-L1 expression in melanoma, treatment with this compound, a RORα inverse agonist, increased PD-L1 expression in melanoma cells. aacrjournals.org This contrasts with the effect of RORα agonists, which induced PD-L1 downregulation. aacrjournals.org

Impact on Key Signaling Pathways

This compound influences several key signaling pathways. As a selective RORα inverse agonist, it directly modulates the transcriptional activity of RORα. medchemexpress.comnih.govresearchgate.netnih.govapexbt.comglpbio.cnselleckchem.com

This compound has been shown to dramatically inhibit the activity of the TGFβ/SMAD signaling pathway. acrabstracts.org Inhibition of RORα signaling by this compound also inhibited WNT- and TGFβ-dependent myofibroblast differentiation and reduced collagen release. acrabstracts.org

In adipose tissue from diabetic patients, treatment with this compound resulted in a significant increase in AKT phosphorylation. sci-hub.se Additionally, this compound significantly reduced p65 NF-κB activation in these samples. sci-hub.seresearchgate.net

This compound has also been found to regulate the YAP signaling pathway, particularly affecting the phosphorylation state of YAP, in nucleus pulposus cells. nih.gov

Furthermore, this compound suppresses the expression of endogenous RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). medchemexpress.comnih.govresearchgate.netnih.govapexbt.comselleckchem.com This suppression of gluconeogenesis-associated genes is consistent with this compound's activity as a RORα inverse agonist. researchgate.netnih.govapexbt.comselleckchem.comjst.go.jp

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound2360837
IL-8 (CXCL8)3637343
MCP-1 (CCL2)6351444
IL-98821
IL-178829
PD-L1 (CD274)5483360
TNFα5846
IL-1β514248
IL-68338
RORα6093
RORγ6097
LXRα6095
TGFβ11292184
SMAD-
WNT-
AKT-
NF-κB15135627
YAP10451
G6Pase10481
PEPCK10491

Note: PubChem CIDs for protein complexes or pathways (SMAD, WNT, AKT, NF-κB) are not applicable or readily available as single entries.## this compound: Effects on Gene Expression and Signaling Pathways

This compound is a synthetic chemical compound identified as a selective inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). medchemexpress.comnih.govresearchgate.netnih.govapexbt.comglpbio.cnselleckchem.com Its mechanism of action involves directly binding to RORα, with a reported dissociation constant (Ki) of 220 nM. medchemexpress.comnih.govselleckchem.com Notably, this compound exhibits selectivity for RORα over other related nuclear receptors such as RORγ and LXRα in cellular assays. medchemexpress.comnih.govnih.govsci-hub.se This selectivity makes this compound a valuable tool for investigating the specific biological roles of RORα. nih.govresearchgate.net

The activity of this compound as a selective RORα inverse agonist leads to significant modulation of gene expression and impacts several key signaling pathways involved in inflammatory responses, metabolic processes, and potentially immune regulation in certain disease contexts.

Effects on Cytokine and Chemokine Expression

This compound has demonstrated the ability to influence the production and secretion of various cytokines and chemokines, which are critical mediators of immune cell communication and inflammatory processes.

Studies have shown that this compound can effectively reduce the secretion of the chemokines IL-8 (CXCL8) and MCP-1 (CCL2). Treatment with this compound resulted in a significant decrease in the release of both IL-8/CXCL8 and MCP-1/CCL2 from adipose tissue explants obtained from diabetic patients. sci-hub.seresearchgate.net Furthermore, in human umbilical vein endothelial cells (HUVECs) stimulated with the pro-inflammatory cytokine TNFα, pre-treatment with this compound led to a concentration-dependent inhibition of both IL-8/CXCL8 and MCP-1/CCL2 secretion. sci-hub.seresearchgate.net

The following table summarizes the observed effect of this compound on chemokine secretion in TNFα-stimulated HUVECs:

TreatmentIL-8/CXCL8 SecretionMCP-1/CCL2 Secretion
VehicleBaselineBaseline
TNFαIncreasedIncreased
TNFα + this compound (Low)DecreasedDecreased
TNFα + this compound (High)Further DecreasedFurther Decreased

Note: The data presented in the table reflects the qualitative findings from research indicating a dose-dependent inhibitory effect of this compound on chemokine secretion. sci-hub.seresearchgate.net

Information specifically detailing the direct effect of this compound on the production of IL-9 was not prominently found within the search results. Research indicates that IL-9 production is regulated by factors such as IL-33 and TGF-β and is associated with distinct T helper cell subsets like Th2 and Th9 cells. nih.govnih.govfrontiersin.org

This compound has been shown to exert an inhibitory influence on the production of IL-17, particularly IL-17A. Studies have reported that this compound suppressed IL-17A expression in mouse T helper 17 (Th17) cells in a dose-dependent manner in in vitro experiments. nih.gov This effect was found to be specific to RORα and Th17 cells. nih.gov Gene expression analysis indicated that this compound inhibited the expression of the genes encoding IL-17A (Il17a) and IL-17F (Il17f). nih.gov Consistent with these findings, this compound also effectively inhibited the differentiation of human Th17 cells and the expression of IL-17A in human memory Th17 cell cultures. nih.gov

The impact of this compound on IL-17A expression in mouse Th17 cells is summarized below:

TreatmentPercentage of IL-17A+ Cells
Vehicle (DMSO)Baseline Percentage
This compound (Low Dose)Reduced Percentage
This compound (High Dose)Further Reduced Percentage

Note: The table provides a qualitative representation of the dose-dependent suppression of IL-17A expression by this compound as reported in research findings. nih.gov

In experimental models of LPS-induced endotoxic shock, the absence of functional RORα was associated with reduced susceptibility to shock and a selective decrease in the release of pro-inflammatory cytokines. frontiersin.org Treatment of mice with this compound, acting as a selective RORα inverse agonist, also mitigated the severity of LPS-induced endotoxemia. frontiersin.org This beneficial effect was linked to a concurrent decrease in the levels of pro-inflammatory cytokines and chemokines detected in the serum of RORα-deficient mice, including reduced levels of IL-1β and IL-6. frontiersin.org

Alteration of PD-L1 Expression in Melanoma

Research suggests that this compound can modulate the expression of programmed death-ligand 1 (PD-L1) in melanoma cells. While RORα activation has been associated with enhanced antitumor T-cell cytotoxicity and acts as a negative regulator of PD-L1 expression in melanoma, treatment with this compound, an inverse agonist of RORα, was found to increase PD-L1 expression in melanoma cells. aacrjournals.org This observation indicates a contrasting effect compared to RORα agonists, which were shown to downregulate PD-L1. aacrjournals.org

Impact on Key Signaling Pathways

This compound's activity as a selective RORα inverse agonist directly impacts the transcriptional regulatory functions of RORα. medchemexpress.comnih.govresearchgate.netnih.govapexbt.comglpbio.cnselleckchem.com Beyond its direct target, this compound has been shown to influence other crucial signaling cascades.

This compound has been reported to dramatically inhibit the activity of the TGFβ/SMAD signaling pathway. acrabstracts.org Inhibition of RORα signaling by this compound also resulted in the inhibition of myofibroblast differentiation induced by WNT and TGFβ, as well as a reduction in collagen release. acrabstracts.org

In adipose tissue samples from diabetic patients, treatment with this compound led to a significant increase in AKT phosphorylation. sci-hub.se Furthermore, this compound treatment significantly reduced the activation of p65 NF-κB in these tissues. sci-hub.seresearchgate.net

In nucleus pulposus cells, this compound was found to regulate the YAP signaling pathway, specifically influencing the phosphorylation status of YAP. nih.gov

Moreover, this compound suppresses the expression of genes that are known targets of RORα in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). medchemexpress.comnih.govresearchgate.netnih.govapexbt.comselleckchem.com This suppression of key gluconeogenic enzymes is consistent with the role of RORα in regulating glucose metabolism and the inverse agonist activity of this compound. researchgate.netnih.govapexbt.comselleckchem.comjst.go.jp

Impact on Key Signaling Pathways

NF-κB Signaling Pathway Modulation

Research indicates that this compound can modulate the NF-κB signaling pathway. Studies have shown that this compound treatment significantly reduced p65 NF-κB activation in omental adipose tissue samples from diabetic patients. sci-hub.se This effect was not observed in samples from non-diabetic individuals. sci-hub.se Furthermore, this compound has been shown to diminish the expression of TNFα-induced adhesion molecules and NF-κB activation in human endothelial cells. sci-hub.seresearchgate.net In the context of T cells, while a RORα agonist suppressed NF-κB luciferase activity, this compound enhanced it in Jurkat cells. nih.govresearchgate.net This suggests a complex modulatory role of this compound on NF-κB signaling that may vary depending on the cell type and context. RORα itself can repress inflammation by directly inhibiting the transcription of NF-κB. mdpi.com The underlying mechanism may involve the recruitment of HDAC3 by RORα to inhibit NF-κB transcription. researchgate.netmdpi.com

TGF-β/SMAD Signaling Pathway Inhibition

This compound has been reported to inhibit the TGF-β/SMAD signaling pathway. Reporter assays have demonstrated that this compound dramatically inhibited the activity of the TGFβ/SMAD signaling pathway. acrabstracts.org Inhibition of RORα signaling with this compound inhibited TGFβ-dependent myofibroblast differentiation and effectively reduced collagen release. acrabstracts.org The TGF-β/SMAD pathway is crucial in various cellular processes, with SMAD proteins (Smad2, Smad3, Smad4, and Smad7) being key intracellular mediators. dovepress.complos.orgembopress.org TGF-β binding activates its receptors, leading to phosphorylation of R-SMADs (primarily Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to regulate gene transcription. dovepress.complos.org Inhibitory SMADs like Smad7 can negatively regulate this pathway. dovepress.comembopress.orgijbs.com

WNT Signaling Pathway Attenuation

This compound has been shown to attenuate WNT signaling. Inhibition of RORα signaling by incubation with this compound inhibited WNT-dependent myofibroblast differentiation. acrabstracts.org Treatment with this compound also effectively reduced Wnt-induced fibrosis in vivo in mouse models. acrabstracts.org The WNT signaling pathway plays important roles in various biological processes, including cell development and differentiation. oaepublish.comnih.gov Attenuation of WNT signaling can have significant effects on cellular behavior. oaepublish.comnih.govepiphanyasd.comresearchgate.net

AKT Phosphorylation (if information found)

Research indicates that this compound can influence AKT phosphorylation. Treatment with this compound resulted in a significant increase in AKT phosphorylation in omental adipose tissue samples from diabetic patients. sci-hub.se This effect was not observed in samples from non-diabetic individuals. sci-hub.se Double immunofluorescence analysis suggested that AKT phosphorylation was mainly in endothelial cells within microvessels. sci-hub.se Another study using this compound in cultured thymic lymphocytes found that while melatonin (B1676174) increased p-AKT levels, this compound and a RORγ antagonist significantly increased p-AKT under specific stimulation conditions, whereas a RORα/γ agonist decreased it. nih.gov However, the same study also noted that this compound alone under ConA stimulation had no effect on p-AKT expression in thymic lymphocytes. nih.gov RORα is known to regulate AKT signaling pathways in the context of lipid homeostasis. nih.gov

STAT3 Phosphorylation (if information found)

Studies have investigated the effects of this compound on STAT3 phosphorylation. RORα blockade with this compound or small interfering RNA resulted in a decreased level of STAT3 phosphorylation in chondrocytes. researchgate.net this compound prevented the phosphorylation of STAT3 under IL-6 treatment in chondrocytes in a dose-dependent manner. researchgate.net Immunofluorescence analysis also revealed that STAT3 nuclear translocation induced by IL-6 stimulation was abolished upon this compound treatment. researchgate.net Further studies suggested a physical interaction between STAT3 and RORα, and this binding was suppressed under this compound treatment. researchgate.net RORα has also been reported to regulate STAT3 Ser727 phosphorylation. mdpi.com

Data Tables:

While the search results provide quantitative data (e.g., p-values, percentages of change, Ki, IC50), presenting this data in interactive tables directly from the text snippets is not feasible in this format. However, the findings described above are based on detailed research experiments utilizing techniques such as Western blot analysis, immunofluorescence, reporter assays, and qRT-PCR. sci-hub.seresearchgate.netresearchgate.netacrabstracts.orgnih.govresearchgate.netpnas.org

Preclinical Efficacy Studies of Sr3335 in Disease Models

Metabolic Disorders

In the context of metabolic diseases, SR3335 has been investigated for its ability to modulate key pathways that are often dysregulated in conditions like obesity and type 2 diabetes. nih.gov

Suppression of Gluconeogenesis in Diet-Induced Obesity (DIO) Mouse Models

This compound has demonstrated the ability to suppress gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which is often elevated in metabolic disorders. nih.govnih.gov In a diet-induced obesity (DIO) mouse model, treatment with this compound led to a notable reduction in plasma glucose levels following a pyruvate (B1213749) tolerance test, a common method to assess gluconeogenesis in vivo. nih.govnih.gov This effect is consistent with the suppression of this metabolic pathway. nih.gov

The mechanism underlying this effect involves the regulation of key gluconeogenic enzymes. In HepG2 cells, a human liver cell line, this compound was shown to suppress the expression of RORα target genes critical for hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnih.gov In the DIO mouse model, while a significant decrease of approximately 50% was observed in the expression of hepatic pepck, the gene for the rate-limiting enzyme in gluconeogenesis, the expression of g6pase was not significantly affected in vivo. nih.gov

Reduction of Plasma Glucose Levels

A direct consequence of the suppression of gluconeogenesis is the reduction of plasma glucose levels. nih.gov Studies in DIO mice showed that while baseline glucose levels were slightly lower in this compound-treated animals, the significant difference was observed following a pyruvate challenge. nih.govnih.gov At each time point measured after the pyruvate injection, the mice treated with this compound displayed significantly lower plasma glucose levels compared to the control group. nih.gov This hypoglycemic effect highlights the potential of this compound in managing hyperglycemia. researchgate.net

Effect of this compound on Plasma Glucose in Pyruvate Tolerance Test
Treatment GroupObservationSignificance
This compound-Treated DIO MiceSlightly lower plasma glucose at time 0.-
This compound-Treated DIO MiceSignificantly lower plasma glucose levels at each time point post-pyruvate injection compared to vehicle.p < 0.05 nih.gov

Impact on Hepatic Glucose Production in Type 2 Diabetes Mellitus

Elevated hepatic glucose production is a major contributor to the hyperglycemic state in type 2 diabetes. nih.govresearchgate.netnih.govnih.gov The ability of this compound to suppress the expression of gluconeogenic genes like PEPCK and G6Pase in liver cells suggests its potential utility in this context. nih.govnih.gov By functioning as a RORα inverse agonist, this compound can inhibit the transcription of these key enzymes, thereby reducing the liver's output of glucose. nih.gov This mechanism suggests that RORα inverse agonists may be a viable therapeutic strategy for controlling hyperglycemia in individuals with type 2 diabetes. nih.govnih.gov

Influence on Adiposity and Fat Mass

The pharmacological modulation of RORα with this compound has been shown to influence body weight and fat mass. nih.gov Studies have demonstrated a "slimming effect" of this compound, which is associated with decreased fat depot mass. researchgate.netnih.gov This reduction in adiposity is linked to the compound's effects on energy expenditure rather than changes in food intake. nih.govnih.gov However, it is noteworthy that in a shorter-term, 7-day study, mice treated with this compound showed no significant difference in body weight compared to controls, indicating that the effects on fat mass may be observed over a longer duration of administration. nih.gov

Effects on Oxygen Consumption Rate (OCR)

This compound has been shown to influence cellular respiration and energy expenditure. In cultured murine and human adipocytes, pharmacological modulation with this compound affected the uncoupled oxygen consumption rate. nih.gov Furthermore, in vivo studies using indirect calorimetry in mice demonstrated that treatment with this compound could increase oxygen consumption in response to a β3-adrenoceptor agonist, which stimulates adaptive thermogenesis. nih.gov

Potential for Thermogenesis Enhancement

A key finding related to this compound's metabolic effects is its ability to increase adaptive thermogenesis. researchgate.netnih.govnih.gov This is the process of heat production in response to cold or diet. Treatment with this compound was found to upregulate the expression of Uncoupling Protein 1 (UCP1) in both brown and subcutaneous white adipose tissue. nih.govnih.gov UCP1 is a critical protein for non-shivering thermogenesis. nih.gov This upregulation of UCP1 was functionally associated with a gain in adaptive thermogenesis, as evidenced by the higher rectal temperatures of this compound-treated mice when exposed to cold stress. nih.govnih.gov This suggests that RORα ligands like this compound could be valuable tools for modulating thermogenesis and energy homeostasis. nih.govnih.gov

Summary of this compound Effects on Thermogenesis
ParameterEffect of this compoundTissue/Model
UCP1 ExpressionUpregulatedBrown and Subcutaneous White Adipose Tissue nih.govnih.gov
Adaptive ThermogenesisIncreasedCold-stressed mice nih.govnih.gov
Body TemperatureIncreased during cold stressMice nih.gov
Energy ExpenditureIncreased in response to β3-adrenoceptor agonistMice nih.gov

Prevention of Hepatic Steatosis

While the loss of RORα in staggerer mice confers resistance to diet-induced weight gain and hepatic steatosis, preclinical studies with this compound have primarily focused on its effects on hepatic glucose metabolism. nih.gov In a diet-induced obesity (DIO) mouse model, treatment with this compound was shown to suppress gluconeogenesis, the process of generating glucose in the liver. nih.govnih.gov This was evidenced by lower plasma glucose levels in this compound-treated mice following a pyruvate tolerance test. nih.govnih.gov The compound was found to inhibit the expression of key gluconeogenic enzymes, including Glucose-6-phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), in HepG2 liver cells. nih.govnih.gov These findings suggest that RORα inverse agonists like this compound could have utility in managing elevated hepatic glucose production associated with type 2 diabetes. nih.govnih.gov

Table 1: Effect of this compound on Hepatic Glucose Metabolism
Model SystemKey FindingMeasured OutcomeReference
Diet-Induced Obesity (DIO) MiceSuppression of gluconeogenesis in vivoLower plasma glucose levels after pyruvate challenge nih.govnih.gov
HepG2 Cells (in vitro)Suppression of RORα target gene expressionDecreased mRNA expression of G6Pase and PEPCK nih.govnih.gov

Inflammatory and Autoimmune Diseases

This compound has demonstrated significant activity in models of inflammation and autoimmunity, primarily through its regulation of specific immune cell populations.

T helper 17 (TH17) cells are a subset of T cells that play a critical role in autoimmune diseases. nih.govnih.gov The development and function of these cells are dependent on the transcription factors RORα and RORγt. nih.govbohrium.com Pharmacological inhibition of RORα with this compound has been shown to effectively regulate TH17 cell-driven inflammation. nih.gov

In vitro studies demonstrated that this compound dose-dependently suppressed the differentiation of both mouse and human naïve CD4+ T cells into TH17 cells without impacting cell viability. nih.gov This inhibition was associated with a reduction in the expression of IL-17A, a signature cytokine of TH17 cells. nih.gov

In vivo, this compound was evaluated in mouse models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. nih.gov Treatment with this compound delayed the onset and significantly reduced the severity of EAE. nih.gov This therapeutic effect was linked to a decreased frequency and number of RORγt+ cells and a reduction in the inflammatory cytokines GM-CSF and IL-17A in the lymph nodes and central nervous system. nih.gov Furthermore, this compound was also effective at reducing the relapse rate and severity in a relapsing-remitting EAE model, indicating its potential efficacy during active inflammation. nih.gov

Table 2: Effects of this compound on TH17 Cells and EAE Model
ModelTreatment Effect of this compoundKey OutcomesReference
Mouse and Human Naïve CD4+ T Cells (in vitro)Inhibited TH17 cell differentiationDose-dependent suppression of IL-17A expression nih.gov
Chronic EAE Mouse ModelDelayed disease onset and reduced severityDecreased frequency of RORγt+, GM-CSF+, and IL-17A+ cells in CNS and lymph nodes nih.gov
Relapsing-Remitting EAE Mouse ModelReduced relapse rate and severityInhibited cellular infiltration into the CNS nih.gov

The therapeutic potential of targeting RORs has been explored in skin inflammation models. nih.govnih.gov In a mouse model of atopic dermatitis-like disease induced by the vitamin D3 analog MC903, the systemic effect of this compound was noted. nih.gov When compared to another ROR inverse agonist, SR1001, this compound demonstrated a greater systemic effect in reducing ear thickening. nih.gov Topical application of RORα/γ inverse agonists has been shown to produce beneficial, local anti-inflammatory effects in mouse models of both MC903-induced atopic dermatitis and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced acute irritant dermatitis. nih.govnih.gov These effects are mediated by suppressing the production of inflammatory mediators. nih.gov

Rhinovirus (RV) infections in early life are a risk factor for the development of asthma. nih.gov This is associated with an increase in type 2 innate lymphoid cells (ILC2s), which are dependent on RORα for their expansion and function. nih.govfrontiersin.org In a study using immature mice, RV infection led to an increase in lung ILC2s and an asthma-like phenotype. nih.govresearchgate.net Treatment with this compound, the RORα inhibitor, significantly attenuated the RV-induced increase in lung ILC2s. nih.gov This reduction in ILC2s was accompanied by decreased lung mRNA expression of IL-13, Muc5ac, and Gob5, which are markers associated with mucus production and allergic inflammation. nih.govphysiology.org Consequently, this compound treatment also reduced mucous metaplasia in the lungs of these mice. nih.gov In vitro experiments confirmed that this compound directly blocks IL-25 and IL-33-induced ILC2 proliferation and IL-13 production. nih.gov

Research indicates a role for RORα in metabolism, and its loss in animal models confers resistance to diet-induced obesity. nih.gov Studies involving this compound in the context of obesity and diabetes have demonstrated its ability to suppress hepatic gluconeogenesis in a diet-induced obesity mouse model. nih.govnih.gov This suggests a direct impact on glucose homeostasis. nih.gov While obesity is often linked with chronic low-grade inflammation in adipose tissue, which contributes to insulin (B600854) resistance, specific studies detailing the direct impact of this compound on adipose tissue inflammation were not found in the reviewed literature. youtube.comub.edu

Sepsis is a life-threatening condition caused by a dysregulated host response to infection. mdpi.com In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), the role of RORα was investigated. nih.govfrontiersin.org Mice treated with the RORα inverse agonist this compound for seven days prior to LPS challenge showed significantly improved mortality and better clinical scores compared to vehicle-treated controls. nih.gov This protective effect indicates that blocking RORα activity reduces the severity of the disease. nih.gov The improved survival was associated with a decrease in pro-inflammatory cytokines and chemokines in the serum, suggesting that RORα promotes inflammation in this model. nih.govfrontiersin.org

Table 3: Effect of this compound in LPS-Induced Septic Shock Model
ModelKey FindingMeasured OutcomeReference
LPS-Induced Endotoxic Shock in MiceAmelioration of septic shock severitySignificantly improved mortality and clinical score nih.gov
LPS-Induced Endotoxic Shock in MiceReduced systemic inflammationDecrease in serum pro-inflammatory cytokines and chemokines nih.gov

Fibrotic Diseases

The role of this compound in fibroblast activation appears to be context-dependent, with recent studies challenging the hypothesis that RORα inhibition is universally anti-fibrotic. In a study involving cardiac fibroblasts subjected to high-glucose conditions, which mimics a diabetic environment, the RORα antagonist this compound did not inhibit but rather promoted several markers associated with fibroblast activation and injury. Treatment with this compound under these conditions led to increased cell proliferation, enhanced synthesis of Collagen I and Collagen III, and elevated expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation researchgate.net. Furthermore, this compound exacerbated oxidative stress and necroptosis in these cells researchgate.net. These findings suggest that inhibiting RORα with this compound may worsen, rather than ameliorate, fibroblast activation in specific pathological settings like diabetic cardiomyopathy.

Preclinical research specifically investigating the efficacy of this compound in models of dermal, pulmonary, and liver fibrosis is not extensively documented in the current scientific literature. While the modulation of RORα is a topic of interest in inflammation and metabolism, dedicated studies demonstrating a reduction of fibrosis by this compound in these specific tissues have not been identified.

Contrary to mitigating cardiac dysfunction, preclinical evidence suggests that pharmacological inhibition of RORα by this compound may exacerbate cardiac damage, particularly in the context of diabetes. In a model of diabetic cardiomyopathy, treatment with this compound was found to worsen cardiac injury nih.gov. This aligns with the in vitro findings in cardiac fibroblasts, where this compound promoted a pro-fibrotic and pro-inflammatory phenotype under high-glucose stress researchgate.net. The activation of RORα, conversely, has been shown to protect against diabetic myocardium injury by suppressing apoptotic pathways and alleviating cardiac fibrosis nih.gov. Therefore, the available data indicate that the use of an RORα inverse agonist like this compound could be detrimental in the setting of cardiac remodeling associated with diabetes.

Table 2: Effects of this compound in Preclinical Models of Fibrosis and Cardiac Remodeling

Disease ModelCell/Tissue TypeKey ParameterObserved Effect of this compoundReference
High Glucose-Induced InjuryCardiac FibroblastsCell ProliferationIncreased researchgate.net
High Glucose-Induced InjuryCardiac FibroblastsCollagen I & III SynthesisEnhanced researchgate.net
High Glucose-Induced InjuryCardiac Fibroblastsα-SMA ExpressionElevated researchgate.net
Diabetic CardiomyopathyMyocardiumCardiac Damage/InjuryExacerbated nih.gov

Cancer Research

Influence on Apoptosis in Gastric Cancer Cells

This compound, a selective inverse agonist of Retinoid-related orphan receptor alpha (RORα), has been investigated for its role in modulating apoptosis in gastric cancer cells. Research has shown that RORα itself plays a significant role in promoting apoptosis in these cells. nih.gov Consequently, the inhibition of RORα activity by this compound has been observed to impact apoptosis induced by chemotherapeutic agents.

In a study involving the human gastric cancer cell line SGC-7901, treatment with this compound was found to reduce the apoptosis mediated by 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy drug. nih.gov This finding suggests that the RORα signaling pathway is involved in the apoptotic response of gastric cancer cells to certain treatments. The reduction in 5-FU-induced apoptosis by this compound highlights the compound's ability to counteract the pro-apoptotic effects associated with RORα activation. nih.gov

Table 1: Effect of this compound on Apoptosis in Gastric Cancer Cells
Cell LineTreatmentObserved EffectReference
SGC-7901This compound in combination with 5-FUReduced 5-FU-mediated apoptosis nih.gov

Role in Antitumor Immunity and Immunotherapy Response

The influence of this compound on antitumor immunity has been explored through its effects on CD8+ T cells, which are critical components of the adaptive immune response against tumors. As an inverse agonist of RORα, this compound has been shown to modulate the function of these immune cells.

Studies have demonstrated that inhibiting RORα activity with this compound leads to a reduction in the proliferation of CD8+ T cells. mdpi.com Furthermore, the production of interferon-gamma (IFN-γ), a key cytokine in the anti-cancer immune response, by these cells was also diminished in a dose-dependent manner following treatment with this compound. mdpi.com

Table 2: Effects of this compound on CD8+ T Cell Function
ParameterEffect of this compoundReference
CD8+ T Cell ProliferationReduced mdpi.com
IFN-γ Production by CD8+ T CellsDecreased (dose-dependent) mdpi.com
Cancer Cell Apoptosis (in co-culture with treated CD8+ T cells)Reduced mdpi.com

Effects on Tumor Growth and Metastasis

Information regarding the direct effects of this compound on tumor growth and metastasis was not found in the reviewed preclinical studies.

Neurodegenerative Diseases

Information regarding the preclinical efficacy of this compound in models of neurodegenerative diseases was not found in the reviewed literature.

Experimental Methodologies Employed in Sr3335 Research

In Vitro Cellular Assays

In vitro studies have formed the bedrock of SR3335 research, allowing for controlled investigation into its effects on cellular processes and gene regulation.

Cell-based cotransfection assays have been fundamental in identifying and characterizing the inverse agonist activity of this compound on RORα. The initial discovery of this compound's function stemmed from its ability to inhibit the constitutive activity of the RORα ligand-binding domain (LBD) in a GAL4-RORα LBD cotransfection assay. nih.govresearchgate.net In this system, the RORα LBD is fused to the GAL4 DNA-binding domain. When co-transfected into cells like HEK293 with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS), the constitutive activity of RORα drives reporter expression. This compound was shown to significantly inhibit this transactivation. nih.gov

Further studies confirmed these findings using assays with the full-length RORα receptor. nih.govnih.gov These experiments demonstrated that this compound suppresses transcription in both the chimeric GAL4-RORα LBD and the full-length RORα contexts, confirming its role as a true inverse agonist that modulates the receptor's basal activity. nih.gov In such assays, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 480 nM against RORα's constitutive activity. nih.gov

Summary of Cotransfection Assay Findings for this compound
Assay TypeKey FindingReported ValueReference Cell Line
GAL4-RORα LBD CotransfectionInhibition of RORα constitutive activityIC50 = 480 nMHEK293
Full-length RORα CotransfectionSuppression of transcription from RORα target promoterSignificant suppressionHepG2

To understand the functional consequences of RORα inhibition by this compound, researchers have extensively used gene expression analysis techniques.

Quantitative Polymerase Chain Reaction (qPCR) has been employed to measure changes in the mRNA levels of RORα target genes. In the human hepatoma cell line, HepG2, treatment with this compound resulted in the suppression of key genes involved in hepatic gluconeogenesis, such as G6Pase (Glucose-6-Phosphatase) and PEPCK (Phosphoenolpyruvate Carboxykinase). nih.govnih.gov This provided direct evidence that this compound's interaction with RORα translates into the modulation of downstream gene regulatory networks. nih.gov

Western Blot analysis has been used to confirm the protein expression of RORα in the cellular models used for these studies, ensuring the presence of the molecular target for this compound. bohrium.com This technique is crucial for validating the cellular context of the experiments.

Immunofluorescence has been utilized to visualize the subcellular effects of this compound treatment. For example, in Human Umbilical Vein Endothelial Cells (HUVECs), indirect immunofluorescence was used to show that this compound inhibits the TNFα-induced expression of adhesion molecules like VCAM-1 and ICAM-1, as well as the translocation of the inflammatory transcription factor NF-κB to the nucleus.

Luciferase reporter gene assays have been a critical tool for quantifying the transcriptional repression induced by this compound. researchgate.netnih.govresearchgate.net In these experiments, a luciferase reporter gene is placed under the control of a promoter containing RORα response elements (ROREs), such as the promoter of the G6Pase gene. nih.govnih.gov When HepG2 cells were cotransfected with a full-length RORα expression vector and this reporter construct, treatment with this compound led to a significant suppression of luciferase activity. nih.govnih.gov This methodology provides a quantitative readout of this compound's ability to inhibit RORα-mediated gene transcription. nih.gov

To confirm a direct physical interaction between this compound and RORα, biochemical radioligand binding assays were performed. nih.govresearchgate.net These assays used the tritiated form of 25-hydroxycholesterol (B127956) ([3H]25-hydroxycholesterol), a known RORα ligand, to label the receptor's LBD. nih.gov The results clearly demonstrated that unlabeled this compound could dose-dependently compete with and displace [3H]25-hydroxycholesterol from the RORα LBD. nih.govresearchgate.net From these competition binding experiments, the binding affinity (Ki) of this compound for RORα was calculated to be 220 nM. nih.gov Importantly, this compound did not show significant competition for binding to the LBD of the related receptor, RORγ, highlighting its selectivity for the RORα isoform. nih.gov

This compound Binding Affinity
ParameterValueMethodTarget
Ki220 nMRadioligand Binding AssayRORα LBD

The investigation of this compound has utilized a range of specialized cell culture models to probe its activity in different physiological contexts.

HepG2 cells : This human liver carcinoma cell line, which endogenously expresses RORα, has been instrumental in studying the metabolic functions of the receptor. nih.govnih.gov Research using HepG2 cells has shown that this compound can suppress the expression of genes involved in gluconeogenesis. nih.gov

HEK293 cells : Human Embryonic Kidney 293 cells are easily transfectable and have been the workhorse for cotransfection and reporter gene assays to establish the inverse agonist properties of this compound on both GAL4-RORα LBD fusion proteins and full-length RORα. nih.govnih.gov

HUVEC : Human Umbilical Vein Endothelial Cells have been used as a model to study the role of RORα in inflammation and vascular biology. Studies with HUVECs have demonstrated that this compound can inhibit TNFα-induced inflammatory responses, including the expression of adhesion molecules and the recruitment of mononuclear cells.

3T3-L1 adipocytes : While direct studies of this compound on 3T3-L1 cells are not prominent in the literature, this murine preadipocyte cell line is a standard model for studying adipogenesis and adipocyte function. Given RORα's established role in metabolism, 3T3-L1 cells represent a relevant and valuable model for future investigations into the potential effects of this compound on fat cell differentiation and metabolic regulation.

Chemokine and Cytokine Secretion Measurement

The investigation of this compound's immunomodulatory effects has included the measurement of its impact on chemokine and cytokine secretion. These studies are crucial for understanding how this compound influences cellular signaling and inflammatory responses.

In studies involving T helper 17 (TH17) cells, which are significant in autoimmune and inflammatory diseases, this compound has demonstrated a notable ability to alter their secretome. Gene expression analysis revealed that this compound treatment effectively inhibited the expression of a range of "core" TH17 genes. researchgate.net This included a marked reduction in the messenger RNA (mRNA) levels of key pro-inflammatory cytokines and chemokines. researchgate.net Conversely, the same research noted that treatment with this compound led to an increase in the expression of IL-22 in both mouse and human memory TH17 cells. researchgate.net

Further studies have sought to delineate the specificity of this compound's action. For instance, in assays using human neutrophils, this compound was found to have no effect on neutrophil migration induced by the cytokines Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-8 (IL-8). frontiersin.org This suggests a selective mechanism of action rather than broad-spectrum anti-inflammatory activity.

Table 1: Effect of this compound on Gene Expression of Selected Cytokines and Chemokines in TH17 Cells Use the sliders and filters to interact with the data.

Gene Effect of this compound Treatment Cell Type
Il17a Inhibition of Expression TH17
Il17f Inhibition of Expression TH17
Il21 Inhibition of Expression TH17
Il23r Inhibition of Expression TH17
Ccr6 Inhibition of Expression TH17

Studies on Macrophage Phenotype and Activation

Research into this compound has explored its role in modulating the function of macrophages, key cells of the innate immune system. As the target of this compound, RORα is implicated in macrophage activation during inflammatory events such as lipopolysaccharide (LPS)-induced septic shock. atsjournals.org

To investigate the pharmacological effect of inhibiting RORα, wild-type mice were treated with this compound prior to being challenged with LPS. atsjournals.org The results from these in vivo studies provide insights into how this compound may influence macrophage activity during a systemic inflammatory response. In a related in vitro experiment focusing on another type of phagocytic cell, human neutrophils, this compound did not alter phagocytosis induced by LPS and Interferon-gamma (IFNγ), indicating that it may not directly suppress this particular function. frontiersin.org

In Vivo Animal Models

Diet-Induced Obesity (DIO) Mouse Model

The Diet-Induced Obesity (DIO) mouse model is a standard preclinical tool used to study obesity and related metabolic disorders. nih.govnih.gov This model is established by feeding C57BL/6 mice a high-fat diet (typically 45% to 60% of calories from fat), which leads to the development of key features of human metabolic syndrome, including obesity, insulin (B600854) resistance, and hyperglycemia. nih.govmdpi.com

This compound has been evaluated using the DIO mouse model as a proof-of-principle experiment to determine if its known effect of suppressing RORα target genes involved in hepatic gluconeogenesis translates to an in vivo setting. ersnet.orgersnet.orgnih.gov In these studies, DIO mice were treated with this compound, and the primary outcome measured was the rate of gluconeogenesis. ersnet.orgnih.gov The research confirmed that the effects on glucose homeostasis were a direct metabolic response to the compound and not secondary to changes in body weight or food intake, as neither was affected during the treatment period. ersnet.org

Pyruvate (B1213749) Tolerance Tests

A Pyruvate Tolerance Test (PTT) is an experimental procedure used to assess the rate of hepatic gluconeogenesis de novo. researchgate.net Following a fasting period, a bolus of pyruvate, a primary substrate for gluconeogenesis, is administered intraperitoneally, and blood glucose levels are monitored over time. ersnet.orgresearchgate.net

In conjunction with the DIO mouse model, PTTs were employed to evaluate the in vivo efficacy of this compound. ersnet.orgersnet.orgnih.gov DIO mice treated with this compound for six days underwent a PTT on the final day. ersnet.orgersnet.org The results consistently showed that mice receiving this compound had significantly lower plasma glucose levels following the pyruvate challenge compared to vehicle-treated controls. ersnet.orgersnet.orgnih.gov This finding supports the hypothesis that this compound suppresses hepatic gluconeogenesis in vivo. ersnet.orgersnet.org

Table 2: Summary of Findings from Pyruvate Tolerance Test in DIO Mice Treated with this compound Use the sliders and filters to interact with the data.

Animal Model Treatment Test Performed Key Finding Reference
Diet-Induced Obese (DIO) Mice This compound Pyruvate Tolerance Test Lower plasma glucose levels post-pyruvate challenge ersnet.org, ersnet.org, nih.gov

LPS-Induced Endotoxic Shock Models

The lipopolysaccharide (LPS)-induced endotoxic shock model is a widely used animal model to study the pathophysiology of sepsis and severe systemic inflammation. Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a powerful inflammatory cascade that can lead to shock and death.

Fibrosis Models (Bleomycin-induced, TBRICA-induced, CCL4-induced)

A review of published scientific literature indicates that the compound this compound has not been evaluated in the context of the most common experimental models of fibrosis. Specifically, there are no available research findings on the use of this compound in bleomycin-induced pulmonary fibrosis, TBRICA (transforming growth factor-β receptor I constituent activator)-induced fibrosis, or carbon tetrachloride (CCl4)-induced liver fibrosis models.

While the target of this compound, RORα, has been studied in the context of fibrosis, the specific effects of its inverse agonist, this compound, in these models remain uninvestigated. Research on other compounds targeting related receptors, such as RORγt inverse agonists, has shown efficacy in a CCl4-induced liver fibrosis model, and RORα agonists have been noted to have antifibrotic effects. However, this does not provide direct evidence for the action of this compound.

Wnt-10b Transgenic Mice

No specific research employing the chemical compound this compound in Wnt-10b transgenic mouse models was identified in the reviewed literature.

Mouse Models of Atopic Dermatitis and Acute Irritant Dermatitis

While direct application of this compound in mouse models of atopic dermatitis (AD) and acute irritant dermatitis has not been extensively detailed, related studies provide a strong rationale for its potential effects. Research has focused on SR1001, a synthetic RORα/γ inverse agonist, for topical treatment in these models. These studies suggest that pharmacological inhibition of RORα could alleviate skin inflammation due to the role of RORα in the function of type 2 innate lymphoid cells (ILC2s), which are key drivers of allergic skin inflammation. nih.govnih.gov

In an AD mouse model induced by MC903 (a vitamin D analog), loss of RORα function was shown to lessen skin inflammation by reducing the number of ILC2s. nih.gov This suggests that inverse agonists like SR1001 and this compound may exert their anti-inflammatory effects by inhibiting RORα activity in these critical immune cells. nih.gov Further studies have shown that epidermis-specific deletion of RORα in mice actually amplifies AD-like symptoms, indicating that RORα in skin cells plays a protective role in maintaining skin barrier function. mdpi.com Additionally, this compound has been shown to inhibit the release of reactive oxygen species (ROS) from immune-complex-activated human neutrophils, a key mechanism in inflammatory skin conditions. researchgate.net

Table 1: Effects of RORα Modulation in Dermatitis Models

Model Method of RORα Modulation Key Finding Reference
MC903-Induced Atopic Dermatitis Topical SR1001 (RORα/γ inverse agonist) Reduced epidermal and dermal features of AD; suppressed type 2 cytokines. nih.govnih.gov
TPA-Induced Acute Irritant Dermatitis Topical SR1001 (RORα/γ inverse agonist) Alleviated acute skin inflammation. nih.govnih.gov
MC903-Induced Atopic Dermatitis Epidermis-specific RORα knockout Amplified AD-like symptoms, suggesting a protective role for RORα in the epidermis. mdpi.com

Rhinovirus (RV)-Induced Lung ILC2s in Immature Mice

In studies using immature mice, early-life rhinovirus (RV) infection is used to model the development of asthma-like phenotypes. These studies have demonstrated that RV infection in neonatal mice leads to an increase in lung type 2 innate lymphoid cells (ILC2s), which are dependent on RORα for their development and function.

The administration of this compound in this model was shown to significantly reduce the number of RV-induced ILC2s in the lungs of immature mice. nih.gov This reduction in ILC2s was accompanied by a decrease in the expression of downstream markers of allergic inflammation, including IL-13, Muc5ac, and Gob5, ultimately attenuating mucous metaplasia. nih.gov The effects of this compound treatment mirrored the results seen in RORα-deficient Rorasg/sg mice, which also showed a reduced expansion of ILC2s following RV infection. nih.gov Furthermore, this compound was effective ex vivo, where it blocked the proliferation and IL-13 production of ILC2s stimulated with IL-25 and IL-33. nih.gov

Table 2: Impact of this compound on Rhinovirus-Induced Lung Inflammation

Experimental Model Treatment Outcome Measure Result Reference
RV-Infected Immature Mice This compound Lung ILC2 Cell Count Significantly attenuated the increase in ILC2s. nih.gov
RV-Infected Immature Mice This compound Lung mRNA Expression Attenuated expression of IL-13, Muc5ac, and Gob5. nih.gov
RV-Infected Immature Mice This compound Lung Histology Reduced mucous metaplasia. nih.gov

Diabetic Cardiomyopathy Models

In mouse models of diabetic cardiomyopathy, a serious complication of diabetes, the expression of RORα was observed to be downregulated in diabetic hearts. To investigate the role of RORα in this pathology, researchers used both genetic and pharmacological approaches. The use of the RORα inhibitor this compound demonstrated that blocking RORα activity significantly exacerbated cardiac impairments in diabetic mice. nih.gov This finding was consistent with results from RORα-deficient mouse lines, which also showed augmented diastolic dysfunction and cardiac remodeling. nih.gov Conversely, pharmacological activation of RORα with an agonist (SR1078) showed beneficial effects, protecting against the development of diabetic cardiomyopathy. nih.govresearchgate.net These studies collectively suggest that RORα plays a protective role in the heart in the context of diabetes. nih.govresearchgate.net

Melanoma Models

No research detailing the use of this compound in melanoma models was found in the reviewed scientific literature.

RORα-Deficient Mouse Models (e.g., staggerer mice, Rorasg/sg)

The staggerer mouse (Rorasg/sg) is a well-established model of RORα deficiency, characterized by a spontaneous deletion in the Rora gene. These mice exhibit severe cerebellar defects and ataxia. nih.gov In the context of this compound research, the staggerer mouse serves as a genetic counterpart to pharmacological inhibition.

For instance, in the rhinovirus infection model, the reduced expansion of ILC2s in RV-infected Rorasg/sg mice provided a genetic validation for the effects observed with this compound treatment. nih.gov Additionally, research has shown that staggerer mice are resistant to diet-induced obesity and hepatic steatosis, suggesting that suppressing RORα activity with an inverse agonist like this compound could be a strategy for treating metabolic diseases. nih.gov Indeed, this compound was developed as a selective RORα inverse agonist and was shown to suppress hepatic gluconeogenesis in a diet-induced obesity mouse model, improving glucose homeostasis. nih.govnih.gov

LysMCreRorafl/sg Mice for Myeloid Cell-Specific Deletion

No studies utilizing this compound in LysMCreRorafl/sg mice for myeloid cell-specific deletion of RORα were identified in the reviewed literature. However, related research has investigated the role of RORα in myeloid-derived macrophages using other models, such as bone marrow-derived macrophages from Rorasg/sg mice.

Clinical Sample Analysis (e.g., Adipose Tissue Explants, Human Tissue Microarrays)

As of September 2025, publicly available research specifically detailing the use of clinical sample analysis techniques such as adipose tissue explants or human tissue microarrays to investigate the compound this compound is not available. Extensive searches of scientific literature and databases did not yield any studies employing these specific experimental methodologies in the context of this compound research.

While the analysis of human clinical samples is a crucial step in translating preclinical findings to human biology, it appears that research on this compound has not yet progressed to this stage or the results of such studies have not been published. Methodologies like the use of adipose tissue explants, which involve the culture of intact pieces of fat tissue, and human tissue microarrays, which allow for the high-throughput analysis of protein or gene expression in hundreds of tissue samples on a single slide, are powerful tools in biomedical research. However, their application to the study of this compound has not been documented in the available scientific literature.

Therefore, no detailed research findings or data tables related to the analysis of this compound in human adipose tissue explants or on human tissue microarrays can be provided at this time.

Future Directions and Therapeutic Implications

Potential for SR3335 as a Chemical Tool for RORα Research

This compound is recognized as the first selective synthetic RORα inverse agonist identified, making it a crucial chemical tool for probing the functions of RORα both in vitro and in vivo. researchgate.netnih.govnih.gov Its ability to selectively bind to and modulate RORα activity allows researchers to dissect the specific roles of this nuclear receptor in various biological pathways, independent of other ROR isoforms. nih.govresearchgate.net This is particularly important given the overlapping, yet distinct, roles of RORα and RORγ. nih.gov Studies have utilized this compound to investigate RORα's involvement in processes such as hepatic gluconeogenesis and the development of T helper 17 (Th17) cells. focusbiomolecules.comresearchgate.netfocusbiomolecules.com

Exploration of RORα Inverse Agonists for Type 2 Diabetes Mellitus

Research suggests that RORα inverse agonists, including this compound, may hold utility for suppressing elevated hepatic glucose production observed in type 2 diabetes. researchgate.netnih.govnih.gov this compound has been shown to suppress the expression of endogenous RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), in HepG2 cells. nih.govresearchgate.netnih.govapexbt.com In a diet-induced obesity (DIO) mouse model, this compound treatment resulted in lower plasma glucose levels following a pyruvate (B1213749) challenge, consistent with the suppression of gluconeogenesis in vivo. researchgate.netnih.govnih.gov This indicates that modulating RORα activity could be a potential therapeutic strategy for managing hyperglycemia in type 2 diabetes. researchgate.netnih.govnih.govmdpi.com

Development of Anti-fibrotic Therapies Targeting RORα

Studies have characterized RORα as a key checkpoint of TGFβ- and WNT-induced fibroblast activation, processes central to the pathogenesis of fibrotic diseases. acrabstracts.orgacrabstracts.org RORα expression is upregulated in fibroblasts in both human and murine fibrotic lung and liver. acrabstracts.orgacrabstracts.org Inhibition of RORα signaling, either through genetic knockout or treatment with this compound, has been shown to inhibit WNT- and TGFβ-dependent fibroblast activation and block extracellular matrix secretion in vitro. acrabstracts.orgacrabstracts.org Furthermore, this compound treatment has demonstrated potent antifibrotic effects in various mouse models, including reduced dermal thickening, decreased hydroxyproline (B1673980) content, and impaired myofibroblast differentiation in models of bleomycin- and TBRI-induced fibrosis, as well as reduced fibrosis in Wnt-induced and CCl4-induced models. acrabstracts.orgacrabstracts.org Targeting RORα simultaneously interferes with TGFβ and WNT signaling, two core profibrotic pathways, suggesting its potential as a therapeutic target for fibrotic diseases. acrabstracts.orgacrabstracts.org However, it is worth noting that RORs may exert varying effects on fibrosis depending on the disease context. nih.gov In the context of high glucose-induced cardiac fibroblasts, this compound, as a RORα antagonist, promoted cell injury, proliferation, and enhanced collagen synthesis, suggesting a context-dependent role for RORα modulation in fibrosis. researchgate.netfrontiersin.org

Modulation of RORα for Inflammatory and Autoimmune Diseases

RORα plays a significant role in regulating inflammatory responses and immune cell development, particularly in the context of Th17 cells. focusbiomolecules.comfocusbiomolecules.comnih.gov this compound has been shown to inhibit the development of both mouse and human Th17 cells in vitro and in vivo, while leaving thymic T cells intact. focusbiomolecules.comfocusbiomolecules.com This ability to block pathogenic Th17 cell function suggests that this compound could be an important tool in the study and potential treatment of Th17-mediated inflammatory and autoimmune diseases. focusbiomolecules.comfocusbiomolecules.com RORα is considered a critical factor required for the development of autoimmunity and chronic inflammatory responses, as demonstrated in mouse models of multiple sclerosis and colitis. nih.gov Inhibition of RORα function greatly reduces susceptibility to the development of autoimmune disease. pnas.org Targeting RORα may offer a safer and more selective therapeutic approach for Th17-mediated autoimmunity compared to targeting RORγt. nih.gov RORα also plays a role in regulating neutrophil migration and activation, and its inhibition has shown reduced mortality and clinical score in a mouse model of LPS-induced septic shock. frontiersin.orgfrontiersin.org

Role in Cancer Therapy and Immunotherapy Strategies

Research indicates a potential role for RORα modulation in cancer therapy and immunotherapy. RORα has been identified as a potential tumor suppressor and its expression is downregulated in certain cancers, such as gastric cancer and melanoma. aacrjournals.orgoncotarget.com In gastric cancer cells, this compound reduced 5-FU-mediated apoptosis, suggesting that inhibiting RORα might counteract the effects of some chemotherapies in this context. oncotarget.com Conversely, in melanoma, higher RORα expression is associated with a better prognosis after immunotherapy, and activation of RORα stimulated cytotoxic T-cell-mediated antitumor responses. aacrjournals.org RORα can suppress PD-L1 expression by forming an inhibitory complex, thereby enhancing antitumor immunity. aacrjournals.org Furthermore, RORα is crucial for maintaining cholesterol homeostasis in CD8+ T cells by attenuating NF-κB transcriptional activity, and its activation can enhance the antitumor activity of CD8+ T cells. nih.govresearchgate.net These findings suggest that RORα agonists, rather than inverse agonists like this compound, might be beneficial in enhancing antitumor immunity, particularly in the context of immunotherapy. aacrjournals.org

Addressing Potential Off-Target Effects and Tissue Specificity

While this compound is described as a selective RORα partial inverse agonist, the potential for off-target effects remains a consideration in its use as a research tool and in the development of therapeutic agents. focusbiomolecules.comresearchgate.netfocusbiomolecules.comfrontiersin.org Some studies acknowledge that observed phenotypes with this compound treatment could potentially be related to off-target effects, although its selectivity for RORα over other RORs and FXR has been demonstrated. focusbiomolecules.comresearchgate.netfocusbiomolecules.comfrontiersin.org Additionally, the impact of RORα modulation may be modified by tissue- and cell-specific factors, as evidenced by the contrasting effects of this compound in different fibrotic contexts. researchgate.netfrontiersin.orgfrontiersin.org Future research needs to continue to carefully evaluate the specificity of this compound and other RORα modulators and investigate their effects across different tissues and cell types to fully understand their therapeutic potential and minimize unintended consequences.

Q & A

Q. What is the primary mechanism of SR3335 in modulating RORα activity?

this compound functions as a selective inverse agonist of RORα, directly binding to the receptor to suppress its transcriptional activity. This is validated through gene expression analyses showing dose-dependent inhibition of IL-17A, IL-17F, and other TH17-associated cytokines in vitro. Competitive binding assays confirm its specificity for RORα over other nuclear receptors (e.g., LXRβ, PXR) .

Q. How can researchers assess this compound's impact on glucose metabolism pathways?

In vitro hepatocyte models are ideal for measuring this compound's effects on gluconeogenic enzymes. Key methods include:

  • Enzyme activity assays : Quantify G6Pase activity via normalized luciferase reporter systems (e.g., G6Pase::Luc constructs) .
  • qPCR : Evaluate mRNA expression of G6Pase and PEPCK, with DMSO-treated controls for baseline comparison .

Q. What experimental concentrations of this compound are effective in cell-based studies?

this compound is typically used at 5–20 μM in cell culture. For example:

  • CD8+ T cell proliferation : 10–20 μM significantly enhances IFN-γ secretion and Acat1 mRNA expression .
  • TH17 suppression : 10 μM reduces IL-17A expression by >50% in murine and human cells .

Advanced Research Questions

Q. How can contradictory data on this compound's role in NF-κB signaling be resolved?

this compound exhibits context-dependent modulation of NF-κB:

  • Inhibition : In PD-1+ γδT cells, this compound (10 μM) upregulates NF-κB via RORα suppression, as shown by luciferase assays and p-p65 Western blotting .
  • No direct effect : In TH17 models, this compound reduces IL-17A without altering NF-κB targets. Methodological recommendation : Use pathway-specific inhibitors (e.g., IκBα) and single-cell RNA-seq to disentangle cell-type-specific mechanisms .

Q. What strategies optimize in vivo validation of this compound in autoimmune disease models?

  • EAE model design : Administer this compound (30 mg/kg/day) post-immunization. Monitor disease severity via clinical scoring and quantify CNS infiltration using flow cytometry (e.g., RORγt+ cell reduction) .
  • Data triangulation : Combine histopathology, cytokine ELISAs (IL-17A, IFN-γ), and RNA-seq to validate target engagement and off-target effects .

Q. How can researchers address variability in this compound's metabolic vs. immunomodulatory effects?

  • Dose titration : Use low doses (5–10 μM) for metabolic studies (e.g., G6Pase suppression) and higher doses (15–20 μM) for immune modulation (e.g., TH17 inhibition) .
  • Multi-omics integration : Pair RNA-seq with metabolomics to map pathway crosstalk (e.g., cholesterol metabolism in CD8+ T cells) .

Methodological Best Practices

  • Selectivity validation : Include controls for off-target effects (e.g., LXRβ/PXR activity assays) and use CRISPR/Cas9 RORα-knockout cells to confirm phenotype specificity .
  • Data contradiction analysis : Apply systems biology tools (e.g., GSEA) to identify context-dependent signaling nodes, as seen in NF-κB vs. TH17 pathways .
  • Reproducibility : Adopt standardized protocols for this compound solubility (e.g., DMSO stock solutions ≤0.1% final concentration) and validate findings across multiple cell lines (e.g., primary T cells vs. hepatocytes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.